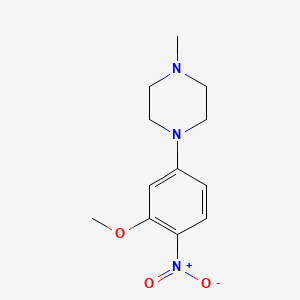

1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

Description

Properties

IUPAC Name |

1-(3-methoxy-4-nitrophenyl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-13-5-7-14(8-6-13)10-3-4-11(15(16)17)12(9-10)18-2/h3-4,9H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTFAOFIZMORTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718528 | |

| Record name | 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761440-26-0 | |

| Record name | 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

Abstract: This document provides an in-depth technical guide for the synthesis of 1-(3-methoxy-4-nitrophenyl)-4-methylpiperazine, a substituted phenylpiperazine derivative of interest in medicinal chemistry and drug development. The core of this synthesis is a well-established Nucleophilic Aromatic Substitution (S_NAr) reaction, a powerful method for forging carbon-nitrogen bonds on activated aromatic rings. This guide elucidates the strategic rationale behind the chosen synthetic pathway, provides a detailed mechanistic breakdown of the core reaction, and presents a comprehensive, step-by-step experimental protocol. It is intended for an audience of researchers, chemists, and professionals in the pharmaceutical sciences who require a blend of theoretical understanding and practical, field-proven methodology.

Strategic Overview: Retrosynthetic Analysis and Pathway Design

The synthesis of this compound is most efficiently approached by forming the bond between the phenyl ring and the piperazine nitrogen. A retrosynthetic analysis reveals that the target molecule can be disconnected at the aryl C-N bond, leading to two key synthons: a nucleophilic 1-methylpiperazine and an electrophilic 1-halo-3-methoxy-4-nitrobenzene derivative.

This disconnection points directly to a Nucleophilic Aromatic Substitution (S_NAr) strategy. The viability of this pathway hinges on the electronic properties of the aromatic precursor. The presence of a strongly electron-withdrawing nitro group (-NO₂) para to the leaving group (a halogen) is critical. This specific arrangement significantly lowers the electron density of the aromatic ring, making it susceptible to attack by a nucleophile, and stabilizes the key reaction intermediate.[1][2] The methoxy group (-OCH₃) at the meta position has a less pronounced electronic influence on the reaction site.

The overall synthetic transformation is outlined below:

Caption: Overall synthetic pathway via Nucleophilic Aromatic Substitution.

The Core Reaction: Mechanistic Insights into Nucleophilic Aromatic Substitution (S_NAr)

The cornerstone of this synthesis is the S_NAr reaction. Unlike the more common electrophilic substitutions on aromatic rings, this mechanism involves the attack of a nucleophile on an electron-poor aryl halide. The reaction proceeds via a two-step addition-elimination sequence.[3]

Pillar of Trustworthiness: The Self-Validating Mechanism

-

Nucleophilic Addition: The reaction is initiated by the attack of the secondary amine of 1-methylpiperazine on the carbon atom bearing the halogen leaving group. This step is the rate-determining step and results in the temporary disruption of the ring's aromaticity, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

-

Stabilization of the Intermediate: The stability of the Meisenheimer complex is the single most critical factor for a successful S_NAr reaction. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the para-nitro group. This delocalization provides the necessary stabilization to allow the intermediate to form.[1][4] A nitro group in the meta position would not offer this resonance stabilization, rendering the reaction inert under these conditions.[2]

-

Elimination & Aromaticity Restoration: The aromaticity of the ring is restored in the final, rapid step where the leaving group (halide ion) is expelled, yielding the final product.

Caption: The two-step Addition-Elimination mechanism of the S_NAr reaction.

Causality Behind Experimental Choices

-

Choice of Leaving Group: While chlorides are commonly used, fluorides are often superior leaving groups in S_NAr reactions. Although fluorine is more electronegative, the C-F bond is highly polarized, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The bond-breaking step is not rate-limiting, so the bond strength is less critical than in S_N1/S_N2 reactions.

-

Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal. They can solvate the cation of the base but do not solvate the nucleophile extensively, preserving its reactivity.

-

Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is required. Its role is to act as a scavenger for the hydrohalic acid (e.g., HCl) that is formed during the reaction, driving the equilibrium towards the products.

Synthesis of Key Starting Materials

1-Methylpiperazine

1-Methylpiperazine is a commercially available cyclic diamine.[5] It can be synthesized through various methods, including the methylation of piperazine using reagents like methyl chloride or a mixture of formaldehyde and formic acid.[6][7] Green synthesis approaches often involve a two-step process of aminolysis followed by catalytic hydrogenation with catalysts like Raney nickel, which can achieve high yields and selectivity.[8][9]

| Property | Value |

| Molecular Formula | C₅H₁₂N₂ |

| Molecular Weight | 100.16 g/mol |

| Boiling Point | 138 °C |

| Appearance | Colorless to pale yellow liquid |

1-Chloro-3-methoxy-4-nitrobenzene

This crucial aromatic precursor is not as commonly available as the piperazine component. It can be synthesized via the nitration of 1-chloro-3-methoxybenzene. The regioselectivity of the nitration is directed by the existing substituents. The methoxy group is a strongly activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. The powerful directing effect of the methoxy group will predominantly place the incoming nitro group at the C4 (para) position, which is sterically accessible and electronically favored, yielding the desired precursor. An alternative precursor mentioned in the literature is 4-Chloro-3-nitroanisole.[10]

| Property | Value |

| Molecular Formula | C₇H₆ClNO₃ |

| Molecular Weight | 187.58 g/mol |

| Appearance | Solid |

| Melting Point | 41-43 °C |

Experimental Protocol: A Self-Validating Workflow

This protocol is based on established procedures for S_NAr reactions involving substituted nitrobenzenes and piperazines.[11]

Materials and Reagents

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| 1-Chloro-3-methoxy-4-nitrobenzene | 187.58 | 5.00 g | 26.6 | Electrophile |

| 1-Methylpiperazine | 100.16 | 3.20 g (3.55 mL) | 31.9 (1.2 eq) | Nucleophile |

| Potassium Carbonate (K₂CO₃) | 138.21 | 7.35 g | 53.2 (2.0 eq) | Base / Acid Scavenger |

| Dimethylformamide (DMF) | - | 50 mL | - | Solvent |

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloro-3-methoxy-4-nitrobenzene (5.00 g, 26.6 mmol) and potassium carbonate (7.35 g, 53.2 mmol).

-

Rationale: The flask is sized appropriately to allow for efficient stirring and solvent volume. The condenser prevents solvent loss during heating.

-

-

Addition of Reagents: Add dimethylformamide (50 mL) to the flask, followed by the dropwise addition of 1-methylpiperazine (3.20 g, 31.9 mmol) at room temperature while stirring.

-

Rationale: A slight excess of the nucleophile (1.2 equivalents) ensures the complete consumption of the limiting electrophile. DMF is used as a polar aprotic solvent to facilitate the S_NAr reaction.

-

-

Heating and Monitoring: Heat the reaction mixture to 80-90 °C using an oil bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour.

-

Rationale: Heating provides the necessary activation energy for the reaction. TLC allows for real-time monitoring of the consumption of the starting material and the formation of the product, preventing unnecessary heating that could lead to side products.

-

-

Reaction Work-up and Precipitation: Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing 400 mL of cold water while stirring vigorously. A solid precipitate should form.

-

Rationale: The target product is an organic molecule with low solubility in water. Pouring the reaction mixture into a large volume of water causes the product to precipitate out, while the inorganic base (K₂CO₃) and residual DMF dissolve in the aqueous phase.

-

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with deionized water (3 x 50 mL) to remove any residual salts.

-

Rationale: Vacuum filtration is an efficient method for separating a solid from a liquid. Washing removes water-soluble impurities.

-

-

Purification: Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from a suitable solvent such as ethanol or isopropanol.

-

Rationale: Recrystallization is a standard purification technique for solid compounds. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, forming pure crystals while impurities remain in the solvent.

-

Expected Product Characteristics

| Property | Value |

| Product Name | This compound |

| Molecular Formula | C₁₂H₁₇N₃O₃[12] |

| Molecular Weight | 251.28 g/mol [12] |

| Appearance | Expected to be a yellow or orange solid |

| Purity | >98% after recrystallization |

Safety and Hazard Considerations

-

Nitroaromatic Compounds: Substituted nitrobenzenes are potentially toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

1-Methylpiperazine: This compound is corrosive and can cause skin and eye irritation.[6] Work in a well-ventilated fume hood and wear appropriate PPE.

-

Solvents: DMF is a skin and respiratory irritant. All heating should be conducted in a fume hood.

-

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

- 1-Methylpiperazine. (2013, November 18). American Chemical Society. [Link]

- Mastering 1-Methylpiperazine Synthesis: A Guide for Niche Pharmaceutical Intermediates. Ningbo Inno Pharmchem Co., Ltd. [Link]

- 1-METHYLPIPERAZINE FOR SYNTHESIS. ChemBK. [Link]

- Method for preparing 1-methylpiperazine.

- Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. PrepChem.com. [Link]

- 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine|74852-61-2. MOLBASE. [Link]

- 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine. PubChem. [Link]

- 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. JIGS Chemical Limited. [Link]

- Preparation of 4-chloro-2-nitrophenol. PrepChem.com. [Link]

- Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine.

- Preparation method of 4-chloro-3-nitroanisole.

- Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine. PrepChem.com. [Link]

- 1-[(4-methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine--oxalic acid (1/1). MolPort. [Link]

- 4-Chloro-2-nitroanisole. PubChem. [Link]

- Preparation of 4-chloro-2-nitrophenol.

- 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. [Link]

- nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link]

- 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021, December 12). Chemistry LibreTexts. [Link]

- Nucleophilic Aromatic Substitution Exam Prep. Clutch Prep. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Nucleophilic Aromatic Substitution Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 5. acs.org [acs.org]

- 6. chembk.com [chembk.com]

- 7. US2905673A - Method for preparing 1-methylpiperazine - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]

- 10. 4-クロロ-3-ニトロアニソール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 12. This compound [cymitquimica.com]

1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine chemical properties

An In-Depth Technical Guide to 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine: Properties, Synthesis, and Pharmacological Context

Introduction and Overview

This compound is a substituted N-arylpiperazine, a class of compounds that represents a cornerstone of modern medicinal chemistry. The N-arylpiperazine scaffold is recognized as a "privileged structure" due to its remarkable ability to bind to a wide range of biological targets, particularly G-protein coupled receptors (GPCRs).[1][2][3] This guide provides a comprehensive technical overview of its chemical properties, a logical synthesis protocol, key reactivity insights, and its potential applications in the field of drug discovery and development.

The molecule's structure combines an electron-rich methoxy group and a strongly electron-withdrawing nitro group on the phenyl ring, attached to a methyl-substituted piperazine moiety. This specific arrangement of functional groups makes it not only a potential pharmacophore itself but also a versatile intermediate for the synthesis of more complex drug candidates. Its primary value lies in its potential as a building block for creating libraries of novel compounds for screening against various therapeutic targets.[2]

Caption: Chemical structure of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 761440-26-0 | [4] |

| Molecular Formula | C₁₂H₁₇N₃O₃ | [4] |

| Molecular Weight | 251.28 g/mol | [4] |

| Appearance | Solid | [4] |

| Typical Purity | ≥98% | [4] |

| InChIKey | MKTFAOFIZMORTQ-UHFFFAOYSA-N | [4] |

| Synonyms | 1-(3-methoxyl-4-nitrophenyl)-4-methylpiperazine, 2-methoxy-4-(4-methylpiperazin-1-yl)phenylazinic acid | [4] |

Synthesis and Reactivity

Proposed Synthesis: Nucleophilic Aromatic Substitution (SₙAr)

The most direct and industrially scalable synthesis of this compound is via a nucleophilic aromatic substitution (SₙAr) reaction. The rationale for this choice is the presence of the strongly electron-withdrawing nitro group at the para position relative to the leaving group (e.g., a halogen), which significantly activates the aromatic ring towards nucleophilic attack.

Causality: The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction and facilitating the substitution of a halide by the secondary amine of N-methylpiperazine.

Caption: Proposed workflow for the synthesis of the title compound via SₙAr.

Experimental Protocol:

-

Charging the Reactor: To a clean, dry reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 1-fluoro-3-methoxy-4-nitrobenzene (1.0 eq), N-methylpiperazine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add a suitable polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN), to the vessel.

-

Reaction: Heat the mixture to 80-120 °C under a nitrogen atmosphere and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the final product with high purity.

Key Chemical Transformations

The functional groups within this compound allow for several critical transformations, making it a versatile chemical intermediate.

-

Nitro Group Reduction: The most significant reaction is the reduction of the nitro group to a primary amine. This transformation is fundamental in drug development, as the resulting aniline derivative, 2-methoxy-4-(4-methylpiperazin-1-yl)aniline , is a key precursor for forming amides, sulfonamides, ureas, and other functionalities to explore structure-activity relationships (SAR).[5][6] Common reduction methods include catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) or chemical reduction (e.g., using tin(II) chloride in acidic media).

-

Piperazine Basicity: The piperazine ring contains two nitrogen atoms with different basicities. The tertiary aliphatic nitrogen (N-methyl) is more basic and readily protonated to form salts. The tertiary aromatic nitrogen is significantly less basic due to the delocalization of its lone pair of electrons into the electron-deficient aromatic ring. This differential reactivity can be exploited for selective chemical modifications.

Relevance in Drug Discovery and Development

The N-Arylpiperazine Pharmacophore

The N-arylpiperazine motif is a well-established pharmacophore, particularly for ligands targeting central nervous system (CNS) receptors.[1][3][7] Its efficacy stems from two key interactions:

-

Ionic/Hydrogen Bonding: The protonatable nitrogen of the piperazine ring can form a crucial ionic bond or hydrogen bond with acidic residues (e.g., Aspartic Acid) in the receptor's binding pocket.[1]

-

Hydrophobic/π-Interactions: The aromatic ring engages in hydrophobic and π-stacking or CH-π interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) within the target protein.[1]

Caption: General pharmacophoric interactions of an N-arylpiperazine with a target receptor.

Potential Therapeutic Applications

While this compound is primarily an intermediate, derivatives of the N-arylpiperazine class have been developed for a multitude of therapeutic areas:

-

Neuropsychiatric Disorders: Many drugs targeting serotonin (e.g., 5-HT₁ₐ, 5-HT₂ₐ) and dopamine receptors for the treatment of depression, anxiety, and schizophrenia contain this scaffold.[3][8]

-

Oncology: Certain arylpiperazine derivatives, such as Naftopidil, act as α₁-adrenoceptor antagonists and have shown anti-proliferative activity in various cancer cell lines, including prostate and bladder cancer.[1][2]

-

Other CNS Targets: The versatility of this core structure has led to the development of ligands for opioid, GABA, and histamine receptors.[7]

Therefore, this compound serves as an ideal starting point for synthesizing novel compounds aimed at these and other emerging biological targets.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific safety data sheet (SDS) is not widely published, data from analogous nitroaromatic and piperazine compounds suggest the following precautions.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[9][10] After handling, wash hands thoroughly.

-

Potential Hazards: Based on similar structures, this compound may be harmful if swallowed (Acute Oral Toxicity) and potentially toxic to aquatic life.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition.

Conclusion

This compound is a well-defined chemical entity whose value is intrinsically linked to the pharmacological importance of the N-arylpiperazine class. Its straightforward synthesis, predictable reactivity—especially the facile reduction of its nitro group—and structural similarity to known bioactive molecules make it a highly valuable building block for researchers, scientists, and drug development professionals. Its utility as a scaffold for generating diverse chemical libraries positions it as a key resource in the ongoing quest for novel therapeutics.

References

- Title: Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Source: MDPI. URL:[Link]

- Title: The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. Source: PubMed Central (PMC). URL:[Link]

- Title: Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Source: MDPI. URL:[Link]

- Title: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Source: International Journal of Research & Review. URL:[Link]

- Title: Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Source: National Institutes of Health (NIH). URL:[Link]

- Title: Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. Source: PrepChem.com. URL:[Link]

- Title: 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine|74852-61-2. Source: MOLBASE. URL:[Link]

- Title: 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine. Source: PubChem. URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [cymitquimica.com]

- 5. 761440-65-7|1-[1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl]-4-methylpiperazine|Shanghai Hope-Chem Co.,Ltd [hope-chem.com]

- 6. Buy 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-[(4-nitrophenyl)methyl]piperazine (EVT-3599507) [evitachem.com]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine | C15H23N3O4 | CID 46864058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine CAS number 761440-26-0

An In-depth Technical Guide to 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS No. 761440-26-0)

This document serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It provides a detailed examination of this compound, moving beyond basic data to explain the causality behind its synthesis and its strategic importance as a chemical intermediate.

Core Compound Identity and Physicochemical Profile

This compound is a substituted aromatic piperazine derivative. Its structure is characterized by a phenyl ring activated by a nitro group, which is paramount to its synthetic utility. The methoxy group further influences the electronic properties of the ring, and the N-methylpiperazine moiety is a common feature in pharmacologically active molecules, often enhancing solubility and pharmacokinetic profiles.

A summary of its key quantitative data is presented below for rapid assessment and experimental planning.

| Property | Value | Source(s) |

| CAS Number | 761440-26-0 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₇N₃O₃ | [1][2][3] |

| Molecular Weight | 251.28 g/mol | [1][3] |

| Appearance | Solid, typically pale yellow to yellow | [1] |

| Purity | Commercially available at ≥95% | [2][3] |

| Storage | Store in a cool, dry place; often recommended at 2-8 °C | [3] |

Strategic Synthesis: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of this compound is a classic illustration of Nucleophilic Aromatic Substitution (SNAr). This reaction is fundamentally enabled by the presence of a strong electron-withdrawing group (EWG) on the aromatic ring, which in this case is the nitro (-NO₂) group.

Mechanistic Rationale

The SNAr reaction proceeds via an addition-elimination mechanism. The nitro group, positioned para to the leaving group (typically a halogen), powerfully withdraws electron density from the ring. This polarization renders the carbon atom attached to the leaving group sufficiently electrophilic to be attacked by a nucleophile—in this case, the secondary amine of N-methylpiperazine.

The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group.[6] This stabilization lowers the activation energy of the initial nucleophilic attack, which is the rate-determining step.[6] The subsequent, rapid elimination of the leaving group (e.g., a halide ion) restores the ring's aromaticity and yields the final product. The choice of a polar aprotic solvent like DMF or DMSO is critical as it effectively solvates the cation of the base without hydrogen-bonding to the nucleophile, thus maximizing its reactivity.

Validated Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. Each step is included to address specific chemical challenges.

Objective: To synthesize this compound from 1-fluoro-3-methoxy-4-nitrobenzene.

Materials:

-

1-Fluoro-3-methoxy-4-nitrobenzene (1.0 eq)

-

N-Methylpiperazine (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Deionized Water & Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reactor Charging & Inerting: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-fluoro-3-methoxy-4-nitrobenzene (1.0 eq) and anhydrous potassium carbonate (2.5 eq). Flush the system with an inert gas (Nitrogen or Argon). Causality: Anhydrous conditions are crucial to prevent side reactions with water. The inert atmosphere prevents potential oxidation of reagents at elevated temperatures.

-

Solvent & Reagent Addition: Add anhydrous DMF to dissolve the starting material (approx. 0.5 M concentration). Add N-methylpiperazine (1.2 eq) to the stirring suspension. Causality: Using a slight excess of the amine nucleophile ensures the reaction goes to completion. K₂CO₃ acts as a base to neutralize the HF acid formed during the reaction, driving the equilibrium towards the product.

-

Reaction Execution: Heat the mixture to 80-90 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting aryl fluoride is consumed (typically 4-8 hours). Causality: Heating provides the necessary activation energy for the reaction. Direct monitoring is the only reliable way to determine reaction completion and avoid the formation of degradation byproducts from excessive heating.

-

Quenching & Extraction: Cool the reaction to ambient temperature. Carefully pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF). Extract the aqueous phase three times with ethyl acetate. Combine the organic layers. Causality: Quenching in water precipitates the organic product and dissolves the inorganic salts (like K₂CO₃ and KF) and residual DMF. Multiple extractions ensure maximum recovery of the product.

-

Purification Wash: Wash the combined organic layers sequentially with deionized water (2x) and then with brine (1x). Causality: The water washes remove remaining DMF, while the brine wash removes the bulk of the dissolved water from the organic phase, improving the efficiency of the final drying step.

-

Drying & Solvent Removal: Dry the ethyl acetate layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the final product.

Synthesis Workflow Visualization

Caption: High-level workflow for the synthesis of this compound.

Strategic Utility in Drug Discovery

The primary value of this compound is not as an end-product, but as a versatile scaffold. The nitro group serves as a masked amino group, providing a robust platform for introducing molecular diversity.

Key Transformation: Nitro Group Reduction

The conversion of the aromatic nitro group to a primary amine is a fundamental and high-yielding transformation that unlocks the scaffold's potential.

Recommended Protocol: Catalytic Hydrogenation

-

Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

-

Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight).

-

Reaction: Place the mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (from a balloon to 50 psi, depending on the scale and equipment).

-

Execution: Stir vigorously at room temperature until hydrogen uptake ceases. Monitor by TLC/LC-MS for the disappearance of the starting material.

-

Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the aniline product, 3-methoxy-4-(4-methylpiperazin-1-yl)aniline, which is often pure enough for subsequent steps.

Diversification Pathways

The resulting aniline is a nucleophile that can participate in numerous bond-forming reactions to build a library of derivatives. This strategic approach is common in the development of kinase inhibitors and other targeted therapies.[7][8]

Caption: Synthetic utility map showing the transformation of the title compound into a key aniline intermediate and subsequent diversification reactions.

Safety and Handling Protocol

Proper handling is essential for laboratory safety and experimental integrity.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

Engineering Controls: Handle this compound in a certified chemical fume hood to avoid inhalation of dust.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[9]

-

Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area, away from light.[9][10]

-

First Aid:

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before use.

References

- Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. PrepChem.com. [Link]

- 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine|74852-61-2. MOLBASE. [Link]

- This compound CAS NO.761440-26-0. LookChem.com. [Link]

- Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2. [Link]

- Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evalu

- Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evalu

- 1-[(4-methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine--oxalic acid (1/1). MolPort. [Link]

- (PDF) Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations.

- Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. [Link]

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

- Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. [Link]

- Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

- 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. JIGS Chemical Limited. [Link]

- Nucleophilic arom

Sources

- 1. This compound [cymitquimica.com]

- 2. This compound, CasNo.761440-26-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. 761440-26-0|this compound|BLD Pharm [bldpharm.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mmbio.byu.edu [mmbio.byu.edu]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

An Investigational Guide to the Mechanism of Action of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

A Senior Application Scientist's Framework for Elucidating the Biological Activity of a Novel Chemical Entity

Disclaimer: As of January 2026, 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine is a compound available from chemical suppliers for research purposes, but it is not a well-characterized agent with an established mechanism of action in publicly available scientific literature. This guide, therefore, presents a comprehensive, hypothetical framework that a drug discovery scientist would employ to investigate and determine the mechanism of action (MoA) of this novel chemical entity.

Introduction

This compound is a small molecule featuring a methylpiperazine moiety linked to a methoxy-nitrophenyl group. The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide range of biological entities, particularly neurotransmitter receptors and transporters.[1][2] The presence of this core, along with the substituted phenyl ring, suggests a high probability of interaction with biological targets, making it a candidate for MoA elucidation.[3] This document outlines a logical, multi-tiered strategy to systematically characterize its biological activity, from initial computational predictions to detailed biochemical and cellular assays.

Part 1: Foundational Analysis and Hypothesis Generation

The first step in understanding a new compound's MoA is to generate data-driven hypotheses based on its chemical structure.[4] This avoids directionless screening and focuses resources on the most probable targets.

In Silico Profiling: Predicting Biological Targets

Computational tools can predict a compound's potential biological targets by comparing its structure to libraries of known active compounds. This provides a crucial starting point for experimental validation.[5]

Experimental Protocol: Computational Target Prediction

-

Structure Preparation: Obtain the 2D structure (SMILES string: COC1=C(C=C(N2CCN(C)CC2)C=C1)[O-]) of this compound. Convert to a 3D conformation using a computational chemistry tool like ChemDraw or MarvinSketch.

-

Similarity Searching: Utilize platforms such as SciFinder, PubChem, and ChEMBL to identify compounds with high structural similarity that have known biological activities. The Tanimoto coefficient is a common metric for quantifying similarity.

-

Target Prediction Modeling: Employ machine learning-based platforms (e.g., SwissTargetPrediction, SuperPred) that use 2D and 3D structural features to predict interactions with a panel of known biological targets, primarily G-protein coupled receptors (GPCRs), ion channels, and kinases.

-

Analysis: Consolidate the predicted targets. Based on the prevalence of the piperazine moiety in neuropharmacology, initial hypotheses will likely focus on aminergic GPCRs (e.g., serotonin, dopamine, adrenergic receptors) and monoamine transporters.[1] The nitrophenyl group, while often used as a synthetic handle, can also contribute to specific receptor interactions.[6][7]

Physicochemical Property Analysis

Understanding the compound's drug-like properties is essential for designing relevant assays and interpreting results.

| Property | Predicted Value/Range | Implication for Assay Design |

| Molecular Weight | 237.26 g/mol | Excellent. Complies with Lipinski's Rule of Five, suggesting good membrane permeability. |

| LogP (Lipophilicity) | ~1.5 - 2.5 (Predicted) | Moderate lipophilicity suggests good solubility in aqueous buffers with minimal need for harsh solvents like DMSO. |

| pKa (Basicity) | ~7.5 - 8.5 (Predicted for piperazine nitrogen) | The compound will be protonated at physiological pH (7.4), which is typical for receptor ligands. |

| Aqueous Solubility | Moderate to Low (Predicted) | Initial stock solutions should be prepared in DMSO, with final assay concentrations having <0.1% DMSO to avoid off-target effects. |

Part 2: Primary Screening and Target Validation

With a list of high-probability targets from in silico analysis, the next phase involves broad-panel screening to empirically identify interactions.

Broad Target Binding Assays

A commercially available broad-panel screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) is an efficient method to test the compound against hundreds of targets simultaneously.

Experimental Protocol: Radioligand Binding Assay Panel

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Execution: Submit the compound for screening at a standard concentration (e.g., 10 µM) against a panel of ~40-100 CNS-related targets, including GPCRs, ion channels, and transporters.

-

Methodology: The assays are typically competitive radioligand binding assays. The test compound's ability to displace a known high-affinity radioligand from the target receptor is measured.

-

Data Analysis: Results are reported as the percent inhibition of radioligand binding. A common threshold for a "hit" is >50% inhibition.

Hypothesis-Driven Target Validation

Based on the screening results, select the top 3-5 "hits" for further validation. This involves generating concentration-response curves to determine the compound's affinity (Ki) for each target.

Workflow for Target Validation

Caption: Workflow for identifying and validating biological targets.

Part 3: Functional Characterization and Mechanism Elucidation

Once binding affinity is confirmed, the crucial next step is to determine the functional consequence of that binding. Does the compound activate the receptor (agonist), block it (antagonist), or modulate its activity in another way?[8]

GPCR Functional Assays

GPCRs signal through various downstream pathways, most commonly by modulating levels of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca2+).[9] Assays that measure these changes are fundamental to determining a compound's efficacy.[10][11]

Experimental Protocol: cAMP Accumulation Assay (for Gs/Gi-coupled receptors)

-

Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) engineered to overexpress the target receptor.

-

Assay Principle: This protocol uses a competitive immunoassay format, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or similar FRET/BRET technologies.[11]

-

Agonist Mode:

-

Plate cells and add increasing concentrations of this compound.

-

Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Incubate for 30 minutes.

-

Lyse the cells and add detection reagents (e.g., anti-cAMP antibody and a fluorescent tracer).

-

Measure the signal and plot a concentration-response curve to determine the EC50 (potency) and Emax (efficacy) for cAMP production (Gs) or inhibition (Gi).

-

-

Antagonist Mode:

-

Pre-incubate cells with increasing concentrations of the test compound.

-

Add a known agonist for the target receptor at its EC80 concentration.

-

Follow steps 3c-3e.

-

A rightward shift in the agonist's concentration-response curve indicates competitive antagonism. Calculate the IC50 and subsequently the Schild pA2 value to quantify antagonist potency.

-

Signaling Pathway for a Gs-Coupled GPCR

Caption: Canonical Gs-protein coupled receptor signaling pathway.

Data Interpretation: Defining the Mechanism

The combined binding and functional data allow for a definitive classification of the compound's MoA at a specific target.

| Scenario | Binding Affinity (Ki) | Agonist Efficacy (Emax) | Antagonist Potency (pA2) | Conclusion |

| 1 | Potent (e.g., < 100 nM) | High (similar to standard agonist) | Not Applicable | Full Agonist |

| 2 | Potent | Partial (less than standard agonist) | Not Applicable | Partial Agonist |

| 3 | Potent | None | Potent (e.g., > 7.0) | Competitive Antagonist |

| 4 | Potent | None | None | Possible Allosteric Modulator or Non-functional binder |

| 5 | Weak (> 1 µM) | N/A | N/A | Not a primary target |

Conclusion and Future Directions

This investigational guide provides a robust, tiered approach to systematically elucidate the mechanism of action for a novel compound like this compound. By integrating computational prediction, broad empirical screening, and detailed functional characterization, a researcher can confidently identify the primary biological targets and define the nature of the compound's interaction.

Successful characterization would pave the way for subsequent studies, including:

-

Selectivity Profiling: Assessing activity at related receptor subtypes.

-

In Vivo Studies: Evaluating the compound's effects in animal models to link the molecular MoA to a physiological or behavioral outcome.[11]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.[2]

This structured process is fundamental to modern drug discovery, ensuring that experimental efforts are logical, efficient, and yield clear, interpretable data on a compound's therapeutic potential.[12][13]

References

- Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384. [Link]

- Zhao, P., et al. (2023). Recent progress in assays for GPCR drug discovery. Physiological Reviews. [Link]

- Wacker, D., Stevens, R. C., & Roth, B. L. (2017). How Ligands Illuminate GPCR Molecular Pharmacology. Cell, 170(3), 414–427. [Link]

- Sygnature Discovery. (n.d.). Mechanism of Action (MOA).

- Sheng, Y., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

- Rothman, R. B., et al. (2012). Studies of the biogenic amine transporters. 14. Identification of low-efficacy "partial" substrates for the biogenic amine transporters. The Journal of Pharmacology and Experimental Therapeutics, 341(1), 251–262. [Link]

- Hauser, A. S., et al. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829–842. [Link]

- Gentry, P. R., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. [Link]

- Technology Networks. (2022). Novel Integrated Platform Promises To Accelerate Drug Discovery.

- Jabeen, I., et al. (2024).

- Navale, G. R., et al. (2021). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology. [Link]

- Singh, J., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]

- Krátký, M., et al. (2020). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Anti-Infective Agents in Medicinal Chemistry. [Link]

- Chen, H., et al. (2024). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Advanced Science. [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. para-Nitrophenylpiperazine - Wikipedia [en.wikipedia.org]

- 7. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Novel Integrated Platform Promises To Accelerate Drug Discovery | Technology Networks [technologynetworks.com]

- 13. De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine: Synthesis, Characterization, and Predicted Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-methoxy-4-nitrophenyl)-4-methylpiperazine, a substituted nitrophenylpiperazine with potential pharmacological significance. While direct biological data for this specific molecule is not extensively available in current literature, this document synthesizes information on its chemical properties, a probable synthetic route, and its predicted biological activities based on the well-established profiles of structurally related analogs. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound, offering detailed experimental protocols for its synthesis and biological evaluation.

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide range of biological activities.[1] When incorporated into a nitrophenylpiperazine framework, these compounds have demonstrated a diverse pharmacological profile, including antimicrobial, anticancer, and central nervous system (CNS) activities.[1][2][3] The specific compound, this compound, with its unique substitution pattern on the phenyl ring, presents an intriguing candidate for further investigation. The presence of the nitro group, a known pharmacophore in various drug classes, coupled with the methoxy and methylpiperazine moieties, suggests a potential for multifaceted biological interactions. This guide will explore the available information and provide a structured approach to unlocking the therapeutic potential of this molecule.

Chemical Properties and Synthesis

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇N₃O₃ | [4] |

| Molecular Weight | 251.28 g/mol | [4] |

| Appearance | Solid (predicted) | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 1-(3-methoxyl-4-nitrophenyl)-4-methylpiperazine, 2-methoxy-4-(4-methylpiperazin-1-yl)phenylazinic acid | [4] |

Proposed Synthesis

A probable synthetic route for this compound can be adapted from established methods for similar nitrophenylpiperazine derivatives.[5] The proposed synthesis involves a nucleophilic aromatic substitution reaction.

Reaction Scheme:

A proposed synthetic route for the target compound.

Step-by-Step Protocol:

-

To a solution of 1-fluoro-3-methoxy-4-nitrobenzene (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add 1-methylpiperazine (1.2 equivalents) and a base such as potassium carbonate (2 equivalents).

-

Heat the reaction mixture at a temperature ranging from 80°C to 120°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, this compound.

Predicted Biological Activity and Experimental Evaluation

Based on the biological activities reported for structurally similar nitrophenylpiperazine derivatives, this compound is predicted to exhibit activity in the following areas:

Central Nervous System (CNS) Activity

Phenylpiperazine derivatives are well-known for their interactions with various CNS receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[6][7][8] The affinity for these receptors is often modulated by the substitution pattern on the phenyl ring. The presence of a methoxy group, as seen in compounds like 1-(2-methoxyphenyl)piperazine, has been associated with significant affinity for D₂ and 5-HT₁ₐ receptors.[6] Therefore, it is plausible that this compound could act as a modulator of serotonergic and/or dopaminergic neurotransmission.

Experimental Protocol: Radioligand Binding Assay for Serotonin Receptors [9][10][11]

This protocol describes a competitive binding assay to determine the affinity of the test compound for the 5-HT₁ₐ receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT₁ₐ receptor

-

Radioligand: [³H]8-OH-DPAT (a selective 5-HT₁ₐ agonist)

-

Non-specific binding control: 10 µM 5-HT

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4

-

Test compound: this compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplates

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Prepare cell membranes from HEK293-h5-HT₁ₐ cells.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations, and 50 µL of [³H]8-OH-DPAT (final concentration ~0.5 nM).

-

For determining non-specific binding, add 50 µL of 10 µM 5-HT instead of the test compound. For total binding, add 50 µL of assay buffer.

-

Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well.

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the incubation by rapid filtration through a glass fiber filtermat using a cell harvester, followed by washing with ice-cold assay buffer.

-

Dry the filters and add scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of the test compound. The Ki value can be calculated using the Cheng-Prusoff equation.

Workflow for a radioligand binding assay.

Anticancer Activity

Several studies have reported the anticancer potential of phenylpiperazine derivatives.[2][3][12] The proposed mechanisms of action are diverse and can involve the inhibition of various cellular pathways critical for cancer cell proliferation and survival. The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [13][14][15][16][17]

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the test compound on a cancer cell line (e.g., MCF-7, a human breast cancer cell line).

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound: this compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well sterile microplates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (DMSO). Include a positive control such as doxorubicin.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of the test compound.

Workflow for an in vitro cytotoxicity (MTT) assay.

Antimicrobial Activity

The piperazine nucleus is a common feature in many antimicrobial agents.[1][18][19][20] Nitrophenylpiperazine derivatives have also been investigated for their antibacterial and antifungal properties.[21] The antimicrobial activity is influenced by the nature and position of substituents on the phenyl ring.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [22][23][24][25][26]

This protocol describes the broth microdilution method to determine the MIC of the test compound against a bacterial strain (e.g., Staphylococcus aureus).

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound: this compound dissolved in a suitable solvent

-

Positive control antibiotic (e.g., ciprofloxacin)

-

96-well sterile microplates

Procedure:

-

Prepare a two-fold serial dilution of the test compound in CAMHB in a 96-well plate.

-

Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL).

-

Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 3. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. This compound [cymitquimica.com]

- 5. prepchem.com [prepchem.com]

- 6. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine and serotonin receptor binding and antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Occupancy of dopamine D₂ and D₃ and serotonin 5-HT₁A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. kosheeka.com [kosheeka.com]

- 17. researchgate.net [researchgate.net]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. scielo.br [scielo.br]

- 21. researchgate.net [researchgate.net]

- 22. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 23. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 24. rr-asia.woah.org [rr-asia.woah.org]

- 25. Broth microdilution susceptibility testing. [bio-protocol.org]

- 26. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

An In-Depth Technical Guide to 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

Introduction

Piperazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Their unique six-membered heterocyclic structure, with two opposing nitrogen atoms, allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic properties.[1] This guide focuses on a specific, highly functionalized derivative: 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine. This compound serves not as an end-product therapeutic itself, but as a critical intermediate or building block in the synthesis of more complex molecules. Its strategic combination of a substituted nitrophenyl ring and a methylpiperazine moiety makes it a valuable synthon in drug discovery programs, particularly in the development of agents targeting the central nervous system.[2][3] Understanding its molecular structure, reactivity, and characterization is paramount for researchers aiming to leverage its synthetic potential.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the foundation of all subsequent experimental work. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇N₃O₃ | [4] |

| Molecular Weight | 251.28 g/mol | [4] |

| CAS Number | 761440-26-0 | [4] |

| Appearance | Solid | [4] |

| Purity | Typically ≥98% | [4] |

| InChI Key | MKTFAOFIZMORTQ-UHFFFAOYSA-N | [4] |

| Synonyms | 1-(3-methoxyl-4-nitrophenyl)-4-methylpiperazine | [4] |

Molecular Structure and Spectroscopic Analysis

The structural elucidation of a synthetic compound is a self-validating process where multiple analytical techniques must converge to provide an unambiguous confirmation of its identity.[5]

Key Structural Features

The molecule's architecture is defined by three primary components:

-

Aromatic Ring: A benzene ring substituted with a nitro group (NO₂) at position 4 and a methoxy group (OCH₃) at position 3. The nitro group is a strong electron-withdrawing group, while the methoxy group is an electron-donating group. This substitution pattern significantly influences the electron density of the aromatic ring and is a key determinant of the molecule's reactivity and spectroscopic signals.

-

Piperazine Ring: A saturated six-membered heterocycle attached to the aromatic ring via a C-N bond.

-

N-Methyl Group: A methyl group (CH₃) attached to the second nitrogen atom of the piperazine ring.

Predictive Spectroscopic Profile

While specific experimental data for this exact molecule is not publicly aggregated, a robust predictive analysis can be performed based on the constituent functional groups. This theoretical profile serves as a benchmark for experimental verification.

-

¹H NMR Spectroscopy:

-

Aromatic Protons (3H): The three protons on the phenyl ring will appear in the downfield region (typically δ 6.8-8.0 ppm). Due to the substitution pattern, they will exhibit complex splitting (multiplets). The proton adjacent to the nitro group will be the most deshielded.

-

Methoxy Protons (3H): A sharp singlet is expected around δ 3.8-4.0 ppm.[6]

-

Piperazine Protons (8H): The eight protons on the piperazine ring will appear as two or more multiplets in the δ 2.5-3.5 ppm range. The protons closer to the aromatic ring will be slightly more downfield than those closer to the N-methyl group.[7]

-

N-Methyl Protons (3H): A singlet is expected further upfield, typically around δ 2.3-2.4 ppm.[7]

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons (6C): Signals will appear in the δ 110-160 ppm region. The carbon bearing the nitro group will be significantly downfield, as will the carbon attached to the methoxy group's oxygen.[7]

-

Piperazine Carbons (4C): These carbons will resonate in the δ 45-55 ppm range.[7]

-

Methoxy Carbon (1C): A signal is expected around δ 55-60 ppm.

-

N-Methyl Carbon (1C): The methyl carbon should appear in the upfield region, around δ 45-47 ppm.[7]

-

-

Infrared (IR) Spectroscopy:

-

N-O Stretching (Nitro Group): Strong, characteristic absorption bands are expected around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹.[8]

-

C=C Stretching (Aromatic): Peaks will be observed in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: Absorptions around 1350-1250 cm⁻¹ are indicative of the aryl-amine bond.

-

C-O Stretching (Methoxy): A strong band is expected in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

-

C-H Stretching: Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic) will be present.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M+) would be expected at m/z = 251.28. High-resolution mass spectrometry would confirm the elemental composition of C₁₂H₁₇N₃O₃.[5]

-

Synthesis and Experimental Workflow

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is viable due to the presence of the strongly electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack.

General Synthetic Protocol

The following protocol describes a representative synthesis. The causality behind the choice of reagents is critical: the base (e.g., K₂CO₃, triethylamine) is required to deprotonate the N-methylpiperazine, making it a more potent nucleophile, while the solvent (e.g., DMF, ethylene glycol) is chosen for its high boiling point to facilitate the reaction at elevated temperatures.[7][9]

-

Reagent Preparation: In a round-bottom flask, dissolve the starting material, 1-chloro-4-nitro-2-methoxybenzene (1 equivalent), in a suitable polar aprotic solvent like DMF.

-

Addition of Nucleophile: Add N-methylpiperazine (1-1.2 equivalents) to the solution.

-

Addition of Base: Add a mild inorganic base such as potassium carbonate (K₂CO₃, 2-3 equivalents).

-

Reaction: Heat the mixture, typically to 80-100 °C, and stir for several hours.[9] Reaction progress should be monitored by Thin-Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and pour it into cold water to precipitate the product.[7][9]

-

Purification: Collect the solid product by filtration, wash with water, and dry. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate or ethanol to yield the final product with high purity.[9]

Workflow Visualization

The synthesis and subsequent characterization follow a logical and systematic progression.

Caption: Synthetic and analytical workflow for this compound.

Applications in Drug Discovery

This molecule is a valuable intermediate for several reasons. The nitro group can be readily reduced to an amine, which can then be further functionalized. The piperazine nitrogen provides a site for introducing diverse substituents to explore structure-activity relationships (SAR).[3] Derivatives of nitrophenylpiperazine have been investigated for a range of biological activities, including tyrosinase inhibition and as antagonists for opioid receptors.[3][8] Therefore, this compound serves as a foundational scaffold for building libraries of novel compounds for high-throughput screening in various therapeutic areas.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10][11]

-

Handling: Wash hands and any exposed skin thoroughly after handling.[12] Avoid breathing dust or vapors.[10] Use only in a well-ventilated area.[10][12]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[11][12]

-

Hazards: This class of compounds may cause skin, eye, and respiratory irritation.[10][11][12]

The following diagram outlines the standard procedure for safe handling and response.

Caption: Standard safety and handling workflow for laboratory chemicals.

Conclusion

This compound is a synthetically valuable molecule whose structure is ideally suited for further chemical elaboration. The strategic placement of methoxy, nitro, and methylpiperazine groups provides multiple avenues for modification, making it a key building block in the development of novel pharmaceutical agents. A thorough understanding of its synthesis, spectroscopic properties, and handling requirements is essential for any researcher or drug development professional seeking to utilize this versatile intermediate.

References

- MOLBASE. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine|74852-61-2.

- PrepChem.com. Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine.

- PubChem. 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine.

- Vitas-M Laboratory. 1-[(4-methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine--oxalic acid (1/1).

- SpectraBase. piperazine, 1-[3-[(4-methoxyphenyl)sulfonyl]-1-oxopropyl]-4-(4-nitrophenyl)-.

- ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools.

- JIGS Chemical Limited. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.

- University of Colorado Boulder. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- The Royal Society of Chemistry. Electronic Supplementary Information.

- PubChem. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.

- PMC - PubMed Central. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. (2024-04-05).

- PMC - NIH. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists.

- PubMed. Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [cymitquimica.com]

- 5. lehigh.edu [lehigh.edu]

- 6. (E)-1-(4-Methoxyphenyl)-3-(4-nitrophenyl)-2-propene-1-one(77636-36-3) 1H NMR spectrum [chemicalbook.com]

- 7. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 8. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

Foreword: The Strategic Importance of Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the efficient construction of molecular scaffolds is paramount. These core structures serve as the foundation upon which functionality and specificity are built, ultimately defining the therapeutic potential of a novel agent. The piperazine moiety, in particular, is a privileged scaffold, appearing in a vast array of approved pharmaceuticals due to its favorable pharmacokinetic properties and its ability to engage in crucial hydrogen bonding interactions. When coupled with a functionalized aromatic system, such as the 3-methoxy-4-nitrophenyl group, it becomes a highly versatile intermediate. The nitro group acts as a synthetic linchpin—a latent amino group that, once revealed through reduction, opens a gateway to a multitude of subsequent chemical transformations.

This guide provides an in-depth examination of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine, a key building block in pharmaceutical research. We will move beyond a mere recitation of facts to explore the underlying chemical principles, the rationale behind the chosen synthetic strategies, and the rigorous analytical validation required to ensure its utility in a research and development setting. This document is intended for the practicing chemist, offering not just a protocol, but a framework for understanding and applying this chemistry to accelerate drug discovery programs.

Molecular Profile and Physicochemical Properties

This compound is a solid organic compound whose strategic value lies in the orthogonal reactivity of its functional groups.[1] The table below summarizes its key physical and chemical identifiers.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 761440-26-0 | [1] |

| Molecular Formula | C₁₂H₁₇N₃O₃ | [1] |

| Molecular Weight | 251.28 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| InChI Key | MKTFAOFIZMORTQ-UHFFFAOYSA-N | [1] |

The Core Synthesis: A Logic-Driven Approach via Nucleophilic Aromatic Substitution (SNAr)

The discovery and preparation of this molecule are rooted in one of the fundamental reactions of aromatic chemistry: Nucleophilic Aromatic Substitution (SNAr). This pathway is particularly effective here for several well-defined reasons:

-

Electronic Activation: The aromatic ring is "activated" towards nucleophilic attack by the presence of a strongly electron-withdrawing group (EWG)—in this case, the nitro group (-NO₂). This group powerfully depletes the electron density of the benzene ring, making it susceptible to attack by an electron-rich nucleophile.

-

Positional Specificity: The SNAr reaction proceeds most efficiently when the EWG is positioned ortho or para to the leaving group. In our target synthesis starting from 4-fluoro-2-methoxy-1-nitrobenzene, the nitro group is para to the fluorine atom, providing optimal electronic activation for its displacement.

-

The Nucleophile: 1-Methylpiperazine is an excellent secondary amine nucleophile. The lone pair of electrons on the nitrogen atom readily attacks the electron-deficient aromatic ring.

The overall synthetic transformation is outlined below.

Caption: General workflow for the synthesis via SNAr.

In-Depth Reaction Mechanism: The Meisenheimer Complex

A hallmark of the SNAr mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Understanding this intermediate is key to grasping why the reaction proceeds.

-

Nucleophilic Attack: The nitrogen atom of 1-methylpiperazine attacks the carbon atom bearing the fluorine leaving group. This is the rate-determining step.

-

Formation of the Meisenheimer Complex: The attack breaks the aromaticity of the ring, forming a cyclohexadienyl anion. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization, lowering the activation energy for its formation.

-

Rearomatization: The complex collapses, ejecting the fluoride anion (the leaving group) and restoring the aromaticity of the ring to yield the final product.

Caption: Energy profile showing the Meisenheimer complex intermediate.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning that in-process controls and final analytical characterization are integral to confirming the successful execution of each step.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| 4-Fluoro-2-methoxy-1-nitrobenzene | 455-87-8 | 171.12 | 5.00 g | 29.2 | 1.0 |

| 1-Methylpiperazine | 109-01-3 | 100.16 | 3.51 g (3.9 mL) | 35.1 | 1.2 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 8.07 g | 58.4 | 2.0 |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 50 mL | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-fluoro-2-methoxy-1-nitrobenzene (5.00 g, 29.2 mmol), potassium carbonate (8.07 g, 58.4 mmol), and dimethyl sulfoxide (50 mL).

-

Causality: Anhydrous K₂CO₃ is used as a base to scavenge the HF acid formed during the reaction, driving the equilibrium towards the product. DMSO is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the cation (K⁺) but not the anion, leaving the base more reactive.

-

-

Addition of Nucleophile: Add 1-methylpiperazine (3.9 mL, 35.1 mmol) to the stirring suspension at room temperature. A slight excess (1.2 eq) is used to ensure complete consumption of the limiting electrophile.

-

Heating and Monitoring: Heat the reaction mixture to 100 °C in an oil bath. The reaction progress should be monitored every 1-2 hours.

-

Self-Validation: A small aliquot is taken, diluted with ethyl acetate, and spotted on a TLC plate (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting aryl fluoride spot and the appearance of a new, more polar product spot indicates reaction progression. LC-MS can also be used for more precise monitoring.

-

-